3-Phenyl-1,2-thiazol-4-amine
Description
Significance of the 1,2-Thiazole Core in Heterocyclic Chemistry
The 1,2-thiazole nucleus, also known as isothiazole (B42339), is a vital structural motif in the field of heterocyclic chemistry. Its importance stems from its presence in a wide array of biologically active molecules. The unique arrangement of the sulfur and nitrogen atoms within the ring imparts specific electronic and steric properties that enable it to interact with various biological targets. Thiazole (B1198619) derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govscispace.comresearchgate.net The thiazole ring can act as a bioisosteric replacement for other aromatic systems, influencing the physicochemical and pharmacokinetic properties of a molecule, which is a key consideration in drug design. researchgate.net
Historical Context and Evolution of Research on Thiazolamines
Research into thiazole derivatives dates back to the late 19th century with the pioneering work of Hantzsch and Hofmann. scispace.com The Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains a fundamental and widely used method for constructing the thiazole ring. nih.govplos.org Initially, the focus was on the synthesis and characterization of these novel heterocyclic systems. Over the decades, the research evolved to explore the therapeutic potential of thiazole-containing compounds. The discovery of the antimicrobial properties of sulfathiazole (B1682510) marked a significant milestone, spurring further investigation into the medicinal applications of thiazolamines. jetir.org The 2-aminothiazole (B372263) moiety, in particular, became a privileged scaffold in medicinal chemistry, serving as a building block for numerous drugs. nih.govresearchgate.netresearchgate.net The evolution of research has seen the development of increasingly complex thiazolamine analogs with tailored biological activities, driven by advances in synthetic methodologies and a deeper understanding of structure-activity relationships (SAR). nih.govplos.org
Contemporary Research Landscape for 3-Phenyl-1,2-thiazol-4-amine Analogs
The contemporary research landscape for analogs of this compound is vibrant and primarily focused on medicinal chemistry applications. Scientists are actively designing and synthesizing novel derivatives to explore their potential as therapeutic agents. A significant area of investigation is in the development of anticancer drugs, with some 2-aminothiazole analogs showing potent activity against various cancer cell lines. nih.gov For instance, dasatinib, a clinically approved anticancer drug, features a 2-aminothiazole core. nih.gov
Another major research thrust is in the discovery of new antimicrobial agents to combat drug-resistant pathogens. acs.orgnih.gov Researchers have synthesized and tested numerous thiazolamine derivatives for their activity against bacteria, fungi, and parasites. plos.orgmdpi.com For example, studies have shown that certain 4-phenyl-1,3-thiazol-2-amines exhibit promising antileishmanial activity.
The versatility of the thiazolamine scaffold allows for a wide range of structural modifications, enabling the fine-tuning of biological activity. plos.org Current research often involves computational studies, such as molecular docking, to predict the binding of these compounds to specific biological targets, thereby guiding the design of more potent and selective analogs.
Table 1: Selected Research Findings on Thiazolamine Analogs
| Analog Class | Research Focus | Key Findings |
| 4-Phenyl-1,3-thiazol-2-amines | Antileishmanial Agents | Some derivatives showed significant activity against Leishmania amazonensis. |
| 2-Aminothiazole Derivatives | Anticancer Agents | Analogs have demonstrated potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, and colon cancer. nih.gov |
| 2-Aminothiazole Derivatives | Anti-tubercular Agents | A number of analogs have been synthesized and show excellent activity against Mycobacterium tuberculosis. plos.orgnih.gov |
| Thiazolyl-pyrazole derivatives | Antifungal and Antibacterial | Hybrid compounds have been synthesized and evaluated for their antimicrobial activities, with some showing excellent results. bohrium.com |
Scope and Academic Relevance of the Compound
The academic relevance of this compound and its analogs is substantial, primarily within the fields of organic and medicinal chemistry. The compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. jetir.orgresearchgate.net The study of its synthesis and reactivity contributes to the broader understanding of heterocyclic chemistry.
From a medicinal chemistry perspective, the this compound scaffold is of great interest due to its proven track record as a pharmacophore. Research into its analogs allows for the exploration of structure-activity relationships, providing insights into how modifications to the chemical structure affect biological activity. This knowledge is crucial for the rational design of new drugs. The academic community continues to explore the potential of this and related thiazolamine structures in addressing various diseases, making it a subject of ongoing research and publication in scientific journals. nih.govplos.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,2-thiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWHUSNSRNPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Phenyl 1,2 Thiazol 4 Amine and Its Derivatives
Established Synthetic Routes for 1,2-Thiazole Ring Formation
The formation of the 1,2-thiazole (isothiazole) ring is a key step in the synthesis of 3-phenyl-1,2-thiazol-4-amine. Several cyclization reactions have been established for this purpose, often involving the formation of a nitrogen-sulfur bond.
A prominent method for the synthesis of 4-aminoisothiazoles involves the Thorpe-Ziegler cyclization. This reaction is an intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis, but it can be adapted to form heterocyclic amines. For the synthesis of isothiazoles, this typically involves the reaction of a β-ketonitrile with a source of sulfur and nitrogen. researchgate.net
One plausible mechanism for the formation of a 3-substituted-4-aminoisothiazole starts with a β-aminocrotononitrile derivative. The reaction proceeds through the formation of an intermediate by the reaction of the nitrile with a sulfur-containing reagent. This is followed by an intramolecular cyclization where the amino group attacks a carbon atom, leading to the formation of the isothiazole (B42339) ring. The final step is an aromatization to yield the stable 4-aminoisothiazole.
Another versatile approach is the (4+1)-heterocyclization, where a four-atom component reacts with a single-atom component to form the five-membered ring. For instance, β-ketodithioesters or β-ketothioamides can react with an ammonia (B1221849) source, like ammonium (B1175870) acetate (B1210297), in a metal-free condition. This method relies on a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds of the isothiazole ring. organic-chemistry.org
The choice of reagents and reaction conditions is crucial for the successful synthesis of the 1,2-thiazole ring. These factors influence the yield, purity, and even the isomeric outcome of the reaction.
For the Thorpe-Ziegler type synthesis of 4-aminoisothiazoles, a common starting material is a β-ketonitrile. The reaction can be carried out using various sulfur reagents. For example, the reaction of a β-aminocrotononitrile with sulfur monochloride (S₂Cl₂) in an inert solvent like dioxane or toluene (B28343) can yield the corresponding 4-aminoisothiazole. The reaction conditions typically involve stirring the reactants at room temperature or with gentle heating.
In the case of the (4+1)-heterocyclization approach, β-ketodithioesters or β-ketothioamides are reacted with ammonium acetate (NH₄OAc). This reaction is often performed under metal- and catalyst-free conditions, making it an environmentally friendly option. The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion. organic-chemistry.org
| Reaction Type | Starting Materials | Key Reagents | Typical Solvents | Temperature |
| Thorpe-Ziegler Type | β-aminocrotononitrile | Sulfur monochloride (S₂Cl₂) | Dioxane, Toluene | Room Temperature to mild heating |
| (4+1)-Heterocyclization | β-ketodithioesters/β-ketothioamides | Ammonium acetate (NH₄OAc) | Ethanol, Acetic Acid | Reflux |
Approaches for Phenyl Moiety Incorporation
The introduction of the phenyl group at the 3-position of the 1,2-thiazol-4-amine is a critical step in the synthesis of the target molecule. This is typically achieved by incorporating the phenyl group into one of the starting materials before the cyclization reaction.
A common strategy is to start with a precursor that already contains the phenyl group at the desired position. For example, in the synthesis of 3-phenyl-4-aminoisothiazoles via a Thorpe-Ziegler type reaction, a phenyl-substituted β-aminocrotononitrile would be the ideal starting material. This ensures that the phenyl group is correctly positioned in the final isothiazole ring.
Similarly, in the (4+1)-heterocyclization approach, a β-ketodithioester or β-ketothioamide bearing a phenyl group at the appropriate carbon atom can be used. The cyclization of this precursor with an ammonia source would then directly yield a 3-phenyl-substituted isothiazole.
Strategies for Functionalization of the Amine Group
The 4-amino group of this compound is a versatile functional handle that can be modified to generate a variety of derivatives. Common functionalization strategies include acylation, alkylation, arylation, and condensation reactions with carbonyl compounds.
The amino group in 4-aminoisothiazoles can readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl-4-aminoisothiazole derivatives. The reaction conditions are generally mild, often carried out at room temperature in a suitable solvent like dichloromethane (B109758) or pyridine (B92270). researchgate.net
Alkylation of the 4-amino group can be achieved using alkyl halides. The reaction typically requires a base to deprotonate the amino group, making it more nucleophilic. The choice of the base and solvent can influence the extent of alkylation (mono- vs. di-alkylation). For instance, using a mild base like potassium carbonate and a polar aprotic solvent such as DMF is a common practice. nih.gov
Arylation of the 4-amino group is more challenging but can be accomplished using methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the 4-aminoisothiazole and an aryl halide. This method provides access to a wide range of N-aryl-4-aminoisothiazole derivatives.
| Functionalization | Reagents | Catalyst/Base | Typical Solvents |
| Acylation | Acid chlorides, Anhydrides | Pyridine, Triethylamine | Dichloromethane, THF |
| Alkylation | Alkyl halides | Potassium carbonate, Sodium hydride | DMF, Acetonitrile |
| Arylation | Aryl halides | Palladium catalyst, Ligand, Base | Toluene, Dioxane |
The 4-amino group of this compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. nih.govyoutube.com
The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. A variety of aromatic and aliphatic aldehydes and ketones can be used to generate a diverse library of Schiff base derivatives of this compound. These derivatives are often crystalline solids and can be easily purified by recrystallization. nih.gov
Derivatization Techniques for Structure Diversification
To explore the chemical space around the this compound core, derivatization is essential. This involves modifying the core structure to create a wide range of analogs, which is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. High-throughput synthesis methods are particularly valuable for rapidly producing a large number of distinct compounds.
Parallel synthesis and combinatorial chemistry are powerful strategies for accelerating the discovery of new lead compounds by rapidly generating large collections, or "libraries," of related molecules. These techniques are highly applicable to the synthesis of isothiazole and the more commonly reported thiazole (B1198619) derivatives.
The core principle involves systematically combining a set of starting materials (building blocks) in all possible combinations. For heterocycles like thiazoles, multi-component reactions are particularly well-suited for this approach. A prominent example is the Hantzsch thiazole synthesis, which condenses a thioamide with an α-haloketone. By using a diverse array of both reactants, a large library of derivatives can be produced efficiently.
This strategy can be executed using automated synthesizers that perform reactions, work-ups, and isolation in a parallel fashion, yielding compounds in good yields and high purity without extensive manual purification. For instance, a library of 2-aminothiazoles can be generated by reacting various substituted thioureas with a range of phenacyl bromides.
Table 1: Illustrative Combinatorial Approach for Thiazole Library Generation This table demonstrates the principle of parallel synthesis. By reacting a set of three different thioureas with a set of three different α-bromoketones, a library of nine distinct thiazole derivatives can be generated.
| Reactant A: Substituted Thioureas | ||||
|---|---|---|---|---|
| Thiourea (B124793) | Phenylthiourea | (4-Chlorophenyl)thiourea | ||
| Reactant B: α-Bromoketones | 2-Bromo-1-phenylethan-1-one | 2-Amino-4-phenylthiazole (B127512) | 2-(Phenylamino)-4-phenylthiazole | 2-[(4-Chlorophenyl)amino]-4-phenylthiazole |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 2-Amino-4-(4-methoxyphenyl)thiazole | 4-(4-Methoxyphenyl)-2-(phenylamino)thiazole | 2-[(4-Chlorophenyl)amino]-4-(4-methoxyphenyl)thiazole | |
| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 2-Amino-4-(4-nitrophenyl)thiazole | 4-(4-Nitrophenyl)-2-(phenylamino)thiazole | 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)thiazole |
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including isothiazoles and thiazoles, to create more sustainable and environmentally benign methodologies. Key green techniques include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of eco-friendly solvents or catalysts.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. The synthesis of 4-(o-chlorophenyl)-2-aminothiazole, for example, was achieved in high yields within minutes by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation. This method offers selective and rapid heating, which can enhance reaction rates and minimize the formation of side products.
Ultrasound-Mediated Synthesis (Sonochemistry): Ultrasonic irradiation provides another energy-efficient and green approach to synthesis. The application of ultrasound waves in a reaction mixture can accelerate reactions through the phenomenon of acoustic cavitation. This technique has been successfully used for the synthesis of various thiazole derivatives, often resulting in high yields, shorter reaction times, and simpler workup procedures compared to conventional heating methods. For instance, the synthesis of novel thiazoles bearing a coumarin (B35378) nucleus was effectively promoted by ultrasound.
Solvent-Free and Alternative Solvent Systems: Replacing volatile and hazardous organic solvents is a cornerstone of green chemistry. Researchers have developed methods for isothiazole synthesis that occur under "neat" conditions (without any solvent), which are simple, rapid, and eco-friendly. Additionally, the use of water as a solvent for reactions like the Hantzsch synthesis provides a green, cost-effective, and safe alternative to traditional solvents.
Table 2: Comparison of Conventional and Green Synthetic Methods for Thiazole Derivatives This table highlights the advantages of green chemistry techniques over conventional heating methods, showcasing significant reductions in reaction time and improvements in yield.
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of Rhodanine Derivatives | Conventional Reflux | 30–150 min | ~90% | |
| Ultrasound Irradiation | 2 min | up to 99% | ||
| Synthesis of Thiazole Derivatives via Hydrazonoyl Halides | Conventional Stirring | 6–8 h | 72–85% | |
| Ultrasound Irradiation | 15–25 min | 86–95% | ||
| Synthesis of 4-(o-chlorophenyl)-2-aminothiazole | Conventional Method | Several hours | Lower Yields | |
| Microwave Irradiation | Couple of minutes | High Yields |
Compound Index
The following table lists the chemical compounds mentioned in this article.
Iii. Chemical Transformations and Reactivity of 3 Phenyl 1,2 Thiazol 4 Amine
Reactivity of the 4-Amine Functionality
The exocyclic amino group at the C4 position is the most nucleophilic center of the molecule and is the primary site of reaction with a wide array of electrophilic reagents. Its reactivity is analogous to that of other aromatic and heteroaromatic amines.
The lone pair of electrons on the nitrogen atom of the 4-amino group is readily available for reaction with electrophiles. This nucleophilic character drives many of the characteristic transformations of the parent molecule. Common reactions include acylation, condensation with carbonyl compounds, and reaction with isothiocyanates.
Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding N-acylated derivatives (amides). For example, treatment with chloroacetyl chloride yields the N-(chloroacetyl)amino intermediate. nih.gov
Condensation: In reactions with aldehydes and ketones, the amino group can form Schiff bases (imines), which are versatile intermediates for further synthetic transformations. nih.govmdpi.com
Reaction with Isothiocyanates: The nucleophilic amine can add to the electrophilic carbon of isothiocyanates to produce N-substituted thiourea (B124793) derivatives. mdpi.comsemanticscholar.org
The following table summarizes representative reactions showcasing the nucleophilicity of the amino group on aminothiazole scaffolds.
| Reagent Class | Specific Reagent | Product Type |
| Acyl Halide | Chloroacetyl chloride | N-(Thiazolyl)acetamide |
| Aldehyde | Substituted Benzaldehydes | Schiff Base (Imine) |
| Isothiocyanate | Phenyl isothiocyanate | N-Phenyl-N'-(thiazolyl)thiourea |
| Anhydride | Acetic anhydride | N-Acetylthiazole |
This table presents typical reactions of aminothiazole groups based on established chemical principles. nih.govmdpi.comsemanticscholar.org
The 4-amino group serves as a crucial synthetic handle for the construction of novel and complex heterocyclic systems. By reacting 3-phenyl-1,2-thiazol-4-amine with bifunctional electrophiles, it is possible to build fused-ring systems where the isothiazole (B42339) core is annulated to another heterocyclic ring.
This strategy is widely employed in the synthesis of compounds with potential biological activity. For instance, the reaction of aminothiazole derivatives with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused thiazolopyrimidine systems. nih.gov Similarly, reaction with reagents containing both a carbonyl group and a leaving group can initiate a condensation-cyclization sequence to produce new heterocyclic scaffolds. nih.govresearchgate.net These transformations are fundamental in diversity-oriented synthesis, where the aminothiazole acts as a versatile building block for creating libraries of complex molecules. frontiersin.org
Electrophilic and Nucleophilic Substitution on the 1,2-Thiazole Ring
The 1,2-thiazole ring is a π-electron-deficient heterocycle, which generally makes it resistant to electrophilic attack unless strongly activating substituents are present. Conversely, this electron deficiency can make the ring susceptible to nucleophilic substitution, particularly if a good leaving group is present.
In this compound, the reactivity of the isothiazole ring towards electrophiles is overwhelmingly controlled by the 4-amino substituent.
Directing Effect of the Amino Group: The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via the mesomeric effect (+M). As with other aromatic amines, it is strongly ortho, para-directing. In the context of the this compound ring system, the position ortho to the amino group is C5. Therefore, electrophilic aromatic substitution reactions, such as halogenation or nitration, are strongly directed to the C5 position. nih.gov The electron density is significantly increased at this site, making it the preferential point of attack for electrophiles.
Regioselectivity: The predicted outcome for electrophilic attack is the formation of a 5-substituted-3-phenyl-1,2-thiazol-4-amine derivative. The inherent electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms is overcome by the strong electron-donating effect of the amino group, which ultimately governs the regioselectivity. thieme-connect.comresearchgate.net
The phenyl group at the C3 position also exerts an electronic influence on the isothiazole ring.
Inductive and Steric Effects: The phenyl group is generally considered to be electron-withdrawing through its inductive effect (-I), which would slightly deactivate the isothiazole ring towards electrophilic attack. This deactivating influence further enhances the directing power of the 4-amino group, as it does not compete with the activation at the C5 position. Furthermore, the steric bulk of the phenyl group hinders any potential interaction of reagents at the adjacent N2 position of the thiazole (B1198619) ring.
Reactions Involving the Phenyl Substituent
The phenyl group attached at the C3 position can itself undergo electrophilic aromatic substitution, typical of benzene (B151609) derivatives. wikipedia.orgbyjus.com The reactivity and regioselectivity of these substitutions are dictated by the electronic properties of the 1,2-thiazol-4-amine moiety acting as a substituent on the phenyl ring.
Heterocyclic systems, particularly electron-deficient ones like isothiazole, generally act as deactivating, meta-directing groups in electrophilic aromatic substitution. uci.edulibretexts.org The isothiazole ring withdraws electron density from the attached phenyl ring, reducing its nucleophilicity and slowing the rate of substitution compared to benzene. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the most favorable sites for electrophilic attack. Therefore, reactions such as nitration, sulfonation, or halogenation on the phenyl ring of this compound are expected to yield predominantly the 3-(meta-substituted-phenyl)-1,2-thiazol-4-amine product. masterorganicchemistry.commasterorganicchemistry.com
Aromatic Substitution Reactions
The isothiazole ring, being a five-membered heterocycle with two heteroatoms, exhibits a distinct reactivity pattern in aromatic substitution reactions. The presence of the electron-donating amino group at the C4 position is expected to activate the ring towards electrophilic attack. Generally, five-membered heterocyclic compounds are more susceptible to electrophilic attack than benzene. wikipedia.org The position of electrophilic substitution on the isothiazole ring itself is influenced by the directing effects of the existing substituents.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, general principles of heterocyclic chemistry suggest that the C5 position would be the most likely site for electrophilic attack. This is due to the combined activating and directing effects of the amino group at C4 and the sulfur atom in the ring, which can stabilize the cationic intermediate formed during the reaction. msu.edu
Reactions involving the amino group itself, such as acylation, are also plausible transformations. For instance, the reaction of 4-aminothiazole derivatives with acyl chlorides in the presence of a base like pyridine (B92270) is a known method for the synthesis of N-acylated products. google.com
Modification of the Phenyl Ring for Electronic Modulation
The phenyl group at the C3 position of the isothiazole ring can be subjected to various substitution reactions to modulate the electronic properties of the entire molecule. The isothiazole ring itself acts as a substituent on the phenyl ring, influencing the regioselectivity of electrophilic aromatic substitution.
The amino group on the isothiazole ring is a strong activating group and would be expected to have a significant electronic influence on the phenyl ring, directing incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions that could be employed to modify the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
For example, nitration of the phenyl ring would likely introduce a nitro group at the para position, and to a lesser extent, the ortho positions. Subsequent reduction of the nitro group would yield an amino-substituted phenyl ring, which could be further functionalized. The introduction of various substituents on the phenyl ring can fine-tune the molecule's properties for various applications.
Stability and Degradation Pathways Under Chemical Conditions
The stability of this compound is a critical aspect of its chemical profile, determining its shelf-life and compatibility with different reaction conditions. The isothiazole ring is generally considered to be a relatively stable aromatic system.
Hydrolytic Stability
The hydrolytic stability of isothiazole derivatives can vary depending on the substituents and the pH of the medium. Some 4-aminothiazole derivatives have been reported to be unstable in aqueous solutions, undergoing tautomerization to a thiazoline (B8809763) intermediate, which is then susceptible to hydrolysis. nih.gov The presence of the phenyl group at C3 might influence the stability of the ring. It has been noted that 4-aminothiazole is a stronger base than its 2-isomer, which could affect its behavior in acidic or basic aqueous solutions. google.com The material is also reported to be hygroscopic and may decompose in the open atmosphere. google.com
Oxidative and Reductive Reactivity
The isothiazole ring is generally stable towards many oxidizing agents. However, strong oxidation can lead to the formation of isothiazole 1,1-dioxides. medwinpublishers.com The amino group at the C4 position could be susceptible to oxidation under certain conditions.
Regarding reductive stability, the isothiazole nucleus is remarkably resistant to catalytic hydrogenolysis, a reaction that readily cleaves other azole systems like isoxazoles. researchgate.net However, reductive cleavage of the N-S bond can occur under specific conditions, for instance, during lithiation at the 5-position or with strong reducing agents like complex metal hydrides, which can lead to ring-opened products such as β-enaminothioketones from N-alkylisothiazolium salts. researchgate.net Reductive desulfurization of isothiazoles can also be achieved using Raney nickel. researchgate.net
Iv. Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 1,2 Thiazol 4 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional correlation techniques, allows for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of 3-Phenyl-1,2-thiazol-4-amine is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the thiazole (B1198619) ring, and the amine group.
Aromatic Protons (Phenyl Ring): The five protons of the phenyl group attached to the C3 position of the thiazole ring would typically appear as a complex multiplet in the range of δ 7.2–7.8 ppm. The exact chemical shifts and splitting patterns depend on the electronic effects of the thiazole ring.
Thiazole Ring Proton: The single proton on the thiazole ring (H5) is expected to resonate as a singlet, likely in the region of δ 6.5-8.5 ppm. Its precise chemical shift is influenced by the electronic nature of the adjacent sulfur and nitrogen atoms and the phenyl and amino substituents. For the isomeric analog, 2-amino-4-phenylthiazole (B127512), the thiazole proton (H5) is observed as a singlet at approximately δ 6.7-7.2 ppm.
Amine Protons (-NH₂): The protons of the primary amine group at the C4 position would typically appear as a broad singlet. Its chemical shift is highly variable (typically δ 3.5-5.0 ppm) and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
In a study of related N-(substituted phenyl)-4-(p-tolyl)thiazol-2-amine derivatives, the amine proton (NH) was observed as a singlet further downfield, around δ 9.55 ppm, which can be attributed to the specific electronic environment in that series. core.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Observed Shifts for an Analog
| Proton | Predicted δ (ppm) for this compound | Observed δ (ppm) for 2-Amino-4-phenylthiazole | Multiplicity |
|---|---|---|---|
| Phenyl-H | 7.2 - 7.8 | 7.2 - 7.8 | Multiplet |
| Thiazole-H5 | 6.5 - 8.5 | ~7.1 | Singlet |
Note: Data for 2-Amino-4-phenylthiazole is generalized from typical values for this class of compounds.
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected.
Thiazole Ring Carbons: The carbons of the 1,2-thiazole ring are expected in the range of δ 110-170 ppm. The carbon atom C3, bonded to the phenyl group, and C4, bonded to the amino group, would be significantly influenced by these substituents. In related thiazole derivatives, the carbon atom of the thiazole ring not bearing a substituent (C5) typically appears around δ 100-115 ppm. chemrxiv.org The quaternary carbons C3 and C4 would be expected at lower field (more deshielded).
Phenyl Ring Carbons: The phenyl group will show four signals: one for the ipso-carbon (attached to the thiazole ring) and three for the ortho, meta, and para carbons. These signals typically appear in the δ 125–140 ppm region. The ipso-carbon's chemical shift will be influenced by the thiazole substituent.
For comparison, in a series of 3-(2-aminothiazol-4-yl)-2-methylchromones, the thiazole carbons C2, C4, and C5 were assigned resonances at approximately δ 165.9, δ 130.6, and δ 106.9 ppm, respectively. asianpubs.org
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Predicted Chemical Shift (δ ppm) |
|---|---|
| Thiazole C3 | 150 - 170 |
| Thiazole C4 | 140 - 160 |
| Thiazole C5 | 110 - 125 |
| Phenyl C-ipso | 130 - 140 |
Two-dimensional NMR techniques are essential for unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a correlation between the thiazole H5 proton and the C5 carbon. It would also correlate the ortho, meta, and para protons of the phenyl ring with their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings). This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For instance, the thiazole H5 proton would be expected to show a correlation to the quaternary carbons C3 and C4. The protons of the amine group could show correlations to C4 and C5, confirming their position. Similarly, the ortho-protons of the phenyl ring would show a key correlation to the thiazole C3 carbon, confirming the connectivity between the two rings.
These 2D NMR experiments are crucial for distinguishing between isomers, such as this compound and 2-amino-4-phenylthiazole.
Dynamic NMR (DNMR) studies are employed to investigate time-dependent processes such as conformational changes or restricted rotation. In the case of this compound, DNMR could potentially be used to study the rotational barrier around the C3-Phenyl bond. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for the ortho and meta protons (and carbons) of the phenyl ring might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into single averaged signals, allowing for the calculation of the energy barrier to rotation. However, no specific dynamic NMR studies for this compound have been reported in the surveyed literature.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.
N-H Stretching: The primary amine group (-NH₂) is expected to show two characteristic stretching bands in the region of 3300–3500 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and thiazole rings are expected to appear just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹).
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings will result in a series of sharp absorption bands in the fingerprint region, typically between 1400 and 1650 cm⁻¹. For a related thiazole derivative, a C=N absorption band was observed at 1540 cm⁻¹. rsc.org
N-H Bending: The scissoring vibration of the primary amine group typically gives rise to a band in the region of 1590–1650 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring appear as strong bands between 690 and 900 cm⁻¹, and their positions can help determine the substitution pattern.
In a study on 2-amino-4-methylthiazole, various vibrational modes were assigned based on FTIR matrix isolation studies, confirming the complexity of the fingerprint region for this class of compounds. mdpi.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3030 - 3100 |
| C=N / C=C | Ring Stretch | 1400 - 1650 |
| -NH₂ | Bending (Scissoring) | 1590 - 1650 |
Raman Spectroscopic Analysis
Raman spectroscopy, a non-destructive technique that probes molecular vibrations, offers a detailed fingerprint of this compound. mdpi.comnih.gov The analysis of its Raman spectrum allows for the identification of characteristic vibrational modes associated with its distinct functional groups: the phenyl ring, the 1,2-thiazole heterocycle, and the amine substituent. While a specific experimental spectrum for this compound is not widely published, a theoretical analysis based on data from analogous structures, such as other phenyl-thiazole derivatives, provides a reliable prediction of its key spectral features. rsc.orgnih.gov
Key vibrational modes expected in the Raman spectrum include:
Phenyl Ring Vibrations: The phenyl group will exhibit strong bands corresponding to C-C stretching vibrations, typically in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching modes are expected above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals.
Thiazole Ring Vibrations: The thiazole ring has its own set of characteristic vibrations. These include C=N, C-S, and N-S bond stretching, as well as ring "breathing" modes. The C=N stretching vibration is a particularly strong Raman scatterer.
Amine Group Vibrations: The primary amine group (-NH₂) will show N-H stretching vibrations, typically appearing as broad bands in the 3300-3500 cm⁻¹ range. NH₂ scissoring (bending) modes are expected around 1600 cm⁻¹.
A summary of the predicted prominent Raman bands for this compound, based on computational studies and spectra of related compounds, is presented below. nih.gov
Table 1: Predicted Raman Bands and Vibrational Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |
|---|---|---|
| ~3450 | N-H asymmetric stretching | Amine |
| ~3350 | N-H symmetric stretching | Amine |
| ~3060 | Aromatic C-H stretching | Phenyl Ring |
| ~1610 | NH₂ scissoring | Amine |
| ~1580 | C-C stretching | Phenyl Ring |
| ~1480 | C=N stretching | Thiazole Ring |
| ~1390 | C-N stretching | Amine/Thiazole |
| ~840 | Ring breathing | Thiazole Ring |
| ~690 | C-S stretching | Thiazole Ring |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a molecule. nih.govresearchgate.net For this compound, with the molecular formula C₉H₈N₂S, the theoretical exact mass of the neutral molecule is 176.0408 Da. In typical HRMS analysis using soft ionization techniques like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺.
The calculated exact mass of the protonated ion [C₉H₉N₂S]⁺ is 177.0486 Da. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this value with an accuracy in the parts-per-million (ppm) range. nih.govcnr.it This high precision allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental formulas, thereby confirming its molecular formula.
Upon ionization, the molecular ion (M⁺˙) at m/z = 176 would be formed. Key fragmentation pathways would likely involve the cleavage of the thiazole ring and loss of small, stable neutral molecules or radicals.
Predicted fragmentation pathways include:
Loss of HCN: A common fragmentation for primary aromatic amines, leading to a fragment ion.
Thiazole Ring Cleavage: The 1,2-thiazole ring can undergo cleavage. A characteristic fragmentation could involve the loss of a thioformaldimine radical (•CHNS) or related species.
Formation of Phenyl Cation: Cleavage of the bond between the phenyl and thiazole rings could lead to the formation of the stable phenyl cation (C₆H₅⁺) at m/z = 77.
Loss of H₂S: Rearrangement followed by the elimination of a hydrogen sulfide (B99878) molecule is another plausible pathway for sulfur-containing heterocycles.
Table 2: Predicted Mass Fragments of this compound
| m/z Value | Proposed Fragment Structure/Formula | Proposed Neutral Loss |
|---|---|---|
| 176 | [C₉H₈N₂S]⁺˙ (Molecular Ion) | - |
| 149 | [C₈H₇NS]⁺˙ | HCN |
| 134 | [C₈H₆N]⁺ | H₂CS |
| 103 | [C₇H₅N]⁺˙ (Benzonitrile) | HCS |
| 77 | [C₆H₅]⁺ (Phenyl cation) | C₃H₃N₂S |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions.
While the single-crystal X-ray structure of this compound itself has not been reported, analysis of closely related analogs, such as 2-bromo-4-phenyl-1,3-thiazole and 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net
It is anticipated that the molecules in the crystal lattice would be organized through a network of intermolecular interactions. The primary amine group is a key feature, capable of acting as a hydrogen bond donor. This would likely lead to the formation of N-H···N or N-H···S hydrogen bonds, linking adjacent molecules into chains or sheets, which is a common motif in related amino-heterocyclic structures. researchgate.net
Furthermore, π-π stacking interactions between the aromatic phenyl and thiazole rings of neighboring molecules are also expected to play a significant role in stabilizing the crystal packing. nih.gov The planarity of the molecule, specifically the dihedral angle between the phenyl and thiazole rings, will be a critical factor influencing these packing arrangements.
Based on crystallographic data from numerous phenyl-thiazole and aminobenzothiazole analogs, the expected geometric parameters for this compound can be reliably estimated. researchgate.netnih.govresearchgate.netiucr.org The bond lengths and angles within the phenyl ring are expected to conform to standard values for substituted benzene (B151609). The geometry of the 1,2-thiazole ring will be defined by its unique bonding arrangement, including the N-S bond.
A crucial structural parameter is the torsion angle (dihedral angle) between the planes of the phenyl and thiazole rings. In analogous structures, this angle can vary significantly, from nearly co-planar (dihedral angle < 15°) to highly twisted (dihedral angle > 45°). researchgate.netnih.govmdpi.com This variation is influenced by the nature and position of substituents, which can cause steric hindrance, as well as by the specific intermolecular forces present in the crystal lattice. For this compound, a relatively small dihedral angle is predicted, suggesting a mostly planar conformation that would facilitate extended conjugation and efficient crystal packing.
Table 3: Expected Bond Lengths and Angles for this compound Based on Analogs
| Parameter | Bond/Angle | Expected Value | Reference Analog Type |
|---|---|---|---|
| Bond Length (Å) | C-S (Thiazole) | 1.71 - 1.75 Å | Phenyl-thiazole nih.gov |
| N-S (Thiazole) | 1.65 - 1.70 Å | - | |
| C=N (Thiazole) | 1.30 - 1.35 Å | Phenyl-thiazole nih.gov | |
| C-NH₂ | 1.36 - 1.40 Å | Aminophenyl-benzothiazole mdpi.com | |
| Bond Angle (°) | C-S-N (Thiazole) | 90 - 95° | - |
| C-N-S (Thiazole) | 108 - 112° | - | |
| C(Ph)-C(Thiazole)-N | 125 - 130° | - | |
| Torsion Angle (°) | Phenyl-Thiazole Dihedral | 10 - 30° | Aminophenyl-triazole researchgate.net |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
In the case of this compound, it is anticipated that the amine protons will act as donors to the nitrogen atom of the thiazole ring of an adjacent molecule, leading to the formation of N—H···N hydrogen bonds. Such interactions are common in nitrogen-containing heterocyclic compounds and play a significant role in their solid-state structures. Furthermore, the possibility of N—H···S hydrogen bonds, although generally weaker than N—H···N or N—H···O bonds, cannot be discounted and may contribute to the stability of the crystal lattice.
Beyond classical hydrogen bonding, weaker intermolecular forces are also expected to play a substantial role in the crystal packing of this compound. The phenyl ring introduces the potential for π-π stacking interactions, where the aromatic rings of adjacent molecules arrange in a parallel or offset fashion. These interactions are a significant cohesive force in the crystal structures of many aromatic compounds. Additionally, C—H···π interactions, where a C-H bond from one molecule interacts with the π-system of a phenyl or thiazole ring of a neighboring molecule, are also plausible. In some crystal structures of piperazine (B1678402) derivatives bearing nitrile groups, C—H···N and C—H···π interactions have been observed to link molecules into extended chains and layers. nih.gov
The interplay of these various intermolecular forces—strong N—H···N hydrogen bonds, and weaker C—H···π and π-π stacking interactions—likely results in a densely packed and stable crystalline structure for this compound. The specific geometry and hierarchy of these interactions would ultimately determine the final crystal system, space group, and unit cell parameters. Computational modeling and future experimental X-ray diffraction studies on single crystals of this compound would be invaluable in providing a definitive and detailed picture of its solid-state architecture.
Table of Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bonding | Amino group (-NH₂) | Thiazole Nitrogen | Strong, directional interaction forming chains or dimers. |
| Hydrogen Bonding | Amino group (-NH₂) | Thiazole Sulfur | Weaker hydrogen bond contributing to lattice stability. |
| π-π Stacking | Phenyl ring | Phenyl ring | Parallel or offset stacking of aromatic rings. |
| C-H···π Interactions | C-H bonds (phenyl/thiazole) | π-system (phenyl/thiazole) | Weak interactions contributing to packing efficiency. |
V. Computational and Theoretical Investigations of 3 Phenyl 1,2 Thiazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. From this, a wide range of molecular properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. This process reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles.
For heterocyclic compounds similar to 3-Phenyl-1,2-thiazol-4-amine, DFT calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-311G**. nih.govnih.gov These calculations yield optimized structural parameters that are often in close agreement with experimental data obtained from X-ray crystallography. For example, in a study of a related triazole derivative, the bond lengths calculated using DFT deviated from experimental values by less than 0.03 Å, and bond angles by less than 3 degrees. nih.gov A similar DFT analysis of this compound would predict its most stable conformation, revealing the planarity of the rings and the orientation of the phenyl and amine substituents.
Table 1: Illustrative Example of Calculated vs. Experimental Structural Parameters for a Related Heterocyclic Compound. (Note: This data is for 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione and serves as an example of typical DFT calculation results.)
| Parameter | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated (B3LYP/6-311G**) |
|---|---|---|
| C=S | 1.692 | 1.687 |
| N-N | 1.395 | 1.389 |
| C=N | 1.294 | 1.291 |
| C-N | 1.378 | 1.381 |
Data sourced from a study on a related triazole compound to illustrate the methodology. nih.gov
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. DFT calculations are routinely used to compute these orbital energies. For this compound, the HOMO would likely be localized on the electron-rich phenyl and amine groups, while the LUMO might be distributed across the thiazole (B1198619) ring. The calculated energy gap would provide a quantitative measure of its electronic stability and susceptibility to charge transfer. irjweb.com
Table 2: Example of Calculated Frontier Orbital Energies for a Thiazole Derivative. (Note: This data is for N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine and is for illustrative purposes.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5293 |
| LUMO Energy | -0.8302 |
| HOMO-LUMO Energy Gap (ΔE) | 4.6991 |
Data sourced from a DFT study on a related thiazole derivative to demonstrate the type of results obtained. irjweb.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. irjweb.com MEP maps are invaluable for identifying the reactive sites of a molecule:
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.
Green Regions : Represent areas with near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the electronegative nitrogen and sulfur atoms of the thiazole ring. irjweb.com Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their acidic nature and potential involvement in hydrogen bonding. irjweb.com
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular charge transfer interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the strength of intramolecular delocalization. nih.gov
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Related Triazole Compound. (Note: This data is for 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one and serves as an example.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N1) | σ*(C2-N2) | 21.36 |
| LP(N3) | σ*(C1-O2) | 28.14 |
| LP(O2) | σ*(C1-N1) | 24.11 |
| LP(N6) | σ*(C12-N5) | 20.15 |
Data sourced from a computational study on a related triazole to illustrate the NBO methodology. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is particularly useful for confirming the structure of newly synthesized compounds and interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The theoretical calculation of NMR chemical shifts provides a powerful tool for assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. dergipark.org.tr
These calculations are typically performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level) on the optimized geometry of the molecule. wu.ac.th The calculated ¹H and ¹³C chemical shifts often show a strong linear correlation with experimental values, aiding in the unambiguous assignment of each signal. dergipark.org.trnih.gov For this compound, a GIAO calculation would predict the chemical shifts for all hydrogen and carbon atoms, facilitating the interpretation of its ¹H and ¹³C NMR spectra.
Table 4: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a 1,3,4-Thiadiazole (B1197879) Derivative. (Note: Data is for a related thiadiazole and is presented for illustrative purposes.)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C11 (Thiadiazole) | 169.01 | 170.12 |
| C10 (Thiadiazole) | 162.90 | 163.45 |
| C12 (Phenyl) | 146.67 | 147.21 |
| C7 (Alkene) | 127.56 | 128.13 |
Data sourced from a study on a related thiadiazole to demonstrate the correlation between theoretical and experimental values. dergipark.org.tr
Computational Vibrational Spectroscopy (IR and Raman)
Computational vibrational spectroscopy, employing methods such as Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. nih.gov These theoretical spectra can aid in the interpretation of experimental data and provide a detailed assignment of vibrational modes to specific molecular motions.
For a molecule like this compound, the vibrational spectrum is expected to be rich and complex, with contributions from the phenyl ring, the thiazole ring, and the amine group. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. researchgate.net
Based on studies of analogous compounds such as 2-aminothiazole (B372263) and other substituted thiazoles, the vibrational modes can be broadly categorized as follows:
N-H Vibrations: The amine group will exhibit characteristic stretching, scissoring, wagging, and twisting modes. The N-H stretching vibrations are typically found in the high-frequency region of the IR spectrum.
C-H Vibrations: The phenyl and thiazole rings contain C-H bonds that give rise to stretching, in-plane bending, and out-of-plane bending vibrations.
Ring Vibrations: The thiazole and phenyl rings will have characteristic ring stretching and deformation modes. The C=N and C=C stretching vibrations within the thiazole ring are expected in the fingerprint region.
C-N and C-S Vibrations: The stretching vibrations of the C-N and C-S bonds within the thiazole ring and the C-N bond of the amine group will also be present.
A representative table of calculated vibrational frequencies for a similar aminothiazole derivative is presented below to illustrate the expected vibrational modes for this compound. It is important to note that the exact frequencies for this compound may differ due to the specific substitution pattern.
| Vibrational Mode | Calculated Frequency (cm⁻¹) - Representative Aminothiazole | Description |
|---|---|---|
| ν(N-H) stretch | ~3500-3300 | Asymmetric and symmetric stretching of the amine group |
| ν(C-H) stretch (Aromatic) | ~3100-3000 | Stretching of C-H bonds in the phenyl ring |
| ν(C=N) stretch (Thiazole) | ~1640 | Stretching of the carbon-nitrogen double bond in the thiazole ring |
| δ(N-H) scissoring | ~1600 | Bending motion of the amine group |
| ν(C=C) stretch (Aromatic) | ~1580-1450 | Stretching of carbon-carbon double bonds in the phenyl ring |
| δ(C-H) in-plane bend | ~1400-1000 | Bending of C-H bonds within the plane of the rings |
| ν(C-S) stretch (Thiazole) | ~800-700 | Stretching of the carbon-sulfur bond in the thiazole ring |
| γ(C-H) out-of-plane bend | ~900-650 | Bending of C-H bonds out of the plane of the rings |
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the phenyl and thiazole rings. Conformational analysis aims to identify the stable conformers (rotational isomers) and to determine the energy barriers separating them. elsevierpure.com
A potential energy surface (PES) can be generated by systematically rotating the dihedral angle between the two rings and calculating the energy at each step using quantum mechanical methods. libretexts.org The resulting plot of energy versus dihedral angle reveals the low-energy (stable) and high-energy (transition state) conformations.
For phenyl-substituted heterocyclic compounds, the planarity of the molecule is influenced by a balance between two opposing factors:
Steric Hindrance: Repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the thiazole ring can destabilize the planar conformation.
π-Conjugation: A planar arrangement allows for maximum overlap of the π-orbitals of the phenyl and thiazole rings, leading to electronic stabilization.
Theoretical studies on similar phenyl-substituted thiazoles and other heterocycles have shown that the energy barrier to rotation around the phenyl-heterocycle bond is typically in the range of a few kcal/mol. nih.gov The most stable conformation is often a non-planar, twisted arrangement that minimizes steric clash while still allowing for some degree of π-conjugation. The planar conformation represents the transition state for the rotation.
A hypothetical potential energy surface for the rotation of the phenyl group in this compound would likely show two minima corresponding to the twisted conformers and two maxima corresponding to the planar and perpendicular transition states.
Molecular Dynamics Simulations for Dynamic Behavior
For this compound, MD simulations could be employed to:
Explore Conformational Space: By simulating the molecule in a solvent (e.g., water or an organic solvent) at a given temperature, one can observe the transitions between different rotational conformers and assess their relative populations.
Analyze Solvation Effects: MD simulations can reveal how solvent molecules arrange themselves around the solute and how these interactions influence the conformational preferences and dynamics of the molecule.
Study Intermolecular Interactions: In a simulation with multiple molecules of this compound, one could investigate the formation of dimers or larger aggregates and characterize the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that stabilize them.
Investigate Binding to Biological Targets: If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding to a target protein, providing information on the stability of the complex and the key interactions involved. nih.gov
Vi. Research into Biological Activity and Mechanistic Insights
Antimicrobial Research Focus
There is no direct evidence from the conducted searches to suggest that 3-Phenyl-1,2-thiazol-4-amine has been a specific focus of antimicrobial research.
Investigation of Antibacterial Properties and Potency
No studies detailing the investigation of antibacterial properties or the potency of this compound against any bacterial strains were identified. Consequently, no data tables of antibacterial activity, such as Minimum Inhibitory Concentration (MIC) values, can be provided.
Structure-Activity Relationship (SAR) Studies for Antibacterial Efficacy
The absence of antibacterial testing data for this compound and a series of its derivatives means that no Structure-Activity Relationship (SAR) studies have been established for its antibacterial efficacy.
Elucidation of Molecular Targets in Bacterial Pathogens
Without evidence of antibacterial activity, there have been no investigations into the potential molecular targets of this compound within bacterial pathogens.
Exploration of Antifungal Activities
No published research was found that explored the antifungal activities of this compound against any fungal species. Therefore, data on its antifungal spectrum or potency is not available.
SAR for Antifungal Potency
As no antifungal activity data for this compound has been reported, no SAR studies concerning its antifungal potency have been conducted.
Mechanistic Investigations of Fungal Growth Inhibition
In the absence of any demonstrated antifungal effects, there have been no mechanistic investigations into how this compound might inhibit fungal growth.
Antiparasitic Potential
Derivatives of the this compound core have emerged as promising candidates in the search for new antiparasitic agents. The high toxicity and growing resistance associated with current treatments for parasitic diseases, such as leishmaniasis, necessitate the development of novel therapeutic alternatives.
Research has demonstrated the potential of 4-phenyl-1,3-thiazol-2-amines as effective agents against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. researchgate.netnih.gov In a study screening eight different 4-phenyl-1,3-thiazol-2-amine derivatives, four compounds showed significant activity against the promastigote form of the parasite. researchgate.net One of the most promising compounds exhibited an IC50 value of 20.78 μM against the promastigotes and a selectivity index of 5.69 when tested against Vero cells. researchgate.net Another derivative displayed an even better selectivity index of 26.11 with an IC50 of 46.63 μM. researchgate.net These findings underscore the potential of this chemical scaffold in the development of new antileishmanial drugs. researchgate.netnih.gov
The broader class of thiazole (B1198619) derivatives has also shown activity against other parasites. For instance, tris-1,3,4-thiadiazole derivatives have demonstrated potent activity against Toxoplasma gondii, significantly reducing the parasite count in the brain, liver, and spleen tissues of infected mice. nih.gov While not directly this compound, this highlights the general potential of the thiazole ring system in antiparasitic drug discovery.
To understand the mechanism behind the antileishmanial activity of 4-phenyl-1,3-thiazol-2-amines, a molecular modeling study was conducted. researchgate.net This "target fishing" approach suggested that S-methyl-5-thioadenosine phosphorylase could be a potential macromolecular target for these compounds within the parasite. researchgate.netnih.gov This enzyme plays a crucial role in the purine (B94841) salvage pathway of Leishmania, which is essential for the parasite's survival. Targeting this parasite-specific enzyme could lead to the development of selective drugs with reduced host toxicity. researchgate.net
Further research into the specific interactions between these thiazole derivatives and their potential molecular targets is crucial for optimizing their activity and selectivity.
Anticancer Research Focus
The this compound scaffold and its isomers are of significant interest in oncology research. The thiazole ring is a component of several established anticancer drugs, such as Dasatinib and Tiazofurin, which has spurred the synthesis and evaluation of novel thiazole derivatives for their anticancer properties. jpionline.org
A substantial body of research has focused on the in vitro cytotoxic activity of this compound derivatives against a wide range of human cancer cell lines. These studies are crucial for the initial screening and identification of promising anticancer candidates.
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Numerous studies have reported the IC50 values for various thiazole derivatives against different cancer cell lines.
For example, a series of novel thiazole derivatives demonstrated significant anticancer activity against the human osteosarcoma cell line (SaOS-2), with the most active compound exhibiting an IC50 value of 0.190 ± 0.045 µg/mL. nih.gov In another study, a derivative, [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, was particularly effective against human leukemia cells, with IC50 values of 7.5 μg/mL for HL-60 cells and 8.9 μg/mL for Jurkat cells. dmed.org.ua
Furthermore, newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One compound, in particular, showed potent activity with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively, which was more potent than the standard drug Staurosporine. mdpi.com The incorporation of amino acids into the thiazole scaffold has also been shown to enhance cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some hybrid derivatives showing IC50 values as low as 2.07–8.51 μM. rsc.org
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline derivative | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | nih.gov |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | dmed.org.ua |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | dmed.org.ua |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative (Compound 4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | mdpi.com |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative (Compound 4c) | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | mdpi.com |
| Thiazole-amino acid hybrid derivative (Compound 5ad) | A549 (Lung Cancer) | 3.68 ± 0.31 µM | rsc.org |
| Thiazole-amino acid hybrid derivative (Compound 5ad) | HeLa (Cervical Cancer) | 5.07 ± 0.40 µM | rsc.org |
| Thiazole-amino acid hybrid derivative (Compound 5ad) | MCF-7 (Breast Cancer) | 8.51 ± 0.74 µM | rsc.org |
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective drug candidates. For thiazole derivatives, several SAR studies have provided valuable insights.
It has been observed that the introduction of trimethoxy or dimethoxy groups to the phenyl ring attached to the thiazole core is crucial for enhancing anticancer efficacy. impactfactor.org The nature and position of substituents on the aromatic rings play a significant role in the cytotoxic activity of these compounds. nih.gov For instance, in a series of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides, the most potent activity against Ehrlich Ascites Carcinoma (EAC) cells was observed in a compound that had a trimethoxy group on the phenyl ring attached to the thiazole and a para-substituted hydroxyl group (a strong electron-donating moiety) on the phenyl ring linked to the thiadiazole. impactfactor.org
The anticancer effect can be enhanced by introducing an aromatic ring at the 5th position of a 1,3,4-thiadiazole (B1197879) core, which is often linked to other heterocyclic systems like thiazole. nih.gov The specific substituents on this aromatic ring, as well as the nature of the substituent on the amino group, can significantly influence the efficacy of the compounds against cancer cells. nih.gov These findings provide a rational basis for the future design and development of novel thiazole-based anticancer agents with improved therapeutic profiles. impactfactor.org
Investigations into Cellular Mechanisms of Action
Research into the cellular effects of compounds derived from the this compound scaffold has primarily centered on their potential as anticancer agents. These investigations have explored their impact on key cellular processes that govern cell survival and proliferation.
Currently, there is a lack of specific studies in the reviewed literature detailing the direct inhibitory activity of this compound itself against enzymes such as kinases or indoleamine 2,3-dioxygenase 1 (IDO1). The research focus has been on other isomers and more complex derivatives. For instance, various derivatives of 1,3-thiazole and 1,3,4-thiadiazole have been investigated as inhibitors of enzymes like focal adhesion kinase (FAK), topoisomerase II, and histone deacetylase (HDAC). However, this data does not directly apply to the this compound structure.
Derivatives built upon the 1,2-thiazole (isothiazole) core have demonstrated significant anti-proliferative effects. Studies on complex molecules synthesized from starting materials like methyl 4-amino-3-phenylisothiazole-5-carboxylate show potent activity. For example, a series of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones, which use the 4-amino-3-phenylisothiazole structure as a foundational block, were shown to possess pronounced cell growth inhibition capabilities against human cancer cell lines, including A549 (non-small cell lung cancer) and Jurkat (T-cell leukemia). researchgate.net
The anticancer activity of derivatives of this compound is closely linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).
Cell Cycle Arrest: Flow cytometry analysis of cancer cells treated with complex isothiazolo[4,5-b]pyridin-5-one derivatives, which are synthesized from the 4-amino-3-phenylisothiazole core, revealed an arrest of cells in the G2/M phase of the cell cycle. researchgate.net This indicates that these compounds interfere with the process of mitosis.
Induction of Apoptosis: Further investigation into the mechanism of these derivatives confirmed their ability to induce apoptosis. In Jurkat cells, one of the most active compounds triggered a caspase-dependent apoptotic pathway, involving the activation of apical caspases-2 and -9. researchgate.net This suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis.
Target Identification and Molecular Docking Studies
While specific molecular docking studies for the parent this compound were not identified in the context of the outlined biological activities, research on related thiazole isomers provides insight into potential interaction mechanisms. For other anticancer thiazole derivatives, docking studies have been crucial in identifying likely biological targets, such as the ATP-binding pocket of various kinases or the active sites of enzymes like RAS p21. These computational studies help to explain the structure-activity relationships and guide the design of more potent derivatives. The 4-amino-3-phenylisothiazole scaffold serves as a valuable starting point for designing compounds that can fit into the active sites of such biological targets.
Other Pharmacological and Agrochemical Investigations
Beyond the primary focus on anticancer research, the broader class of thiazole derivatives has been explored for a wide range of other applications.
The 1,2-thiazole (isothiazole) nucleus is a component of molecules designed to modulate various enzymes. For instance, isothiazole (B42339) derivatives have been patented as agonists for G-protein coupled receptor 120 (GPR120), a target for the potential treatment of type 2 diabetes mellitus. This indicates the versatility of the isothiazole scaffold in interacting with enzyme and receptor systems beyond the scope of oncology. However, specific enzyme modulation data for the parent this compound in these contexts is not available in the current literature.
Agrochemical Potential (e.g., Herbicidal, Fungicidal Applications)
Detailed studies quantifying the herbicidal or fungicidal efficacy of this compound are not present in the available literature. Although the broader class of 2-aminothiazoles has been noted for potential herbicidal activity, and various phenylthiazole derivatives have been synthesized and tested for antifungal properties, specific data, such as IC50 values or efficacy against particular plant pathogens or weed species for this compound, remains unpublished. Research has instead focused on related structures, for instance, showing that compounds like (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) exhibit fungicidal properties.
Plant Growth Regulation Properties
There is no direct scientific evidence or published research that characterizes the effects of this compound on plant growth. Studies have been conducted on derivatives, such as 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, which was found to promote growth in rapeseed. However, these findings cannot be directly attributed to this compound, as the structural modifications can significantly alter biological activity.
Vii. Applications in Advanced Materials Science
Development of Functional Dyes and Pigments
The 3-Phenyl-1,2-thiazol-4-amine structure contains a primary aromatic amine, which is a classic functional group used in the synthesis of azo dyes. By diazotizing the amine group and coupling it with various aromatic compounds (couplers), a wide range of colored molecules can be created.
In dye design, the this compound moiety can act as a versatile diazo component. The resulting azo dyes incorporate the thiazole (B1198619) ring as part of the chromophoric system. The extended conjugation between the phenyl ring, the thiazole ring, the azo bridge (–N=N–), and the coupling component's aromatic system is responsible for the absorption of light in the visible spectrum, which gives the compound its color. researchgate.net
The spectroscopic properties, particularly the maximum absorption wavelength (λmax), are influenced by the electronic nature of substituents on both the thiazole-phenyl portion and the coupler. Studies on dyes derived from the isomeric 2-amino-4-phenylthiazole (B127512) scaffold show λmax values ranging from the visible to the near-infrared, depending on the specific structure. researchgate.net For example, bisazo dyes synthesized from 2-amino-4-(4'-chlorophenyl)-1,3-thiazole and various tertiary amine couplers exhibited a range of colors from reddish-brown to brown. cbijournal.com The introduction of heteroatoms and the extension of conjugation in the dye structure typically lead to shifts in the absorption wavelength and can enhance the brightness of the shades. ekb.egekb.egresearchgate.net
Table 2: Spectroscopic Properties of Azo Dyes Derived from Related Thiazole Amines
| Diazo Component | Coupling Component | Solvent | λmax (nm) |
| 5-Phenyl-1,3,4-thiadiazole-2-amine | 8-Hydroxyquinoline | DMSO | 500 |
| 5-Phenyl-1,3,4-thiadiazole-2-amine | 2-Naphthol | DMSO | 490 |
| 5-Phenyl-1,3,4-thiadiazole-2-amine | N,N-Dimethyl Aniline | DMSO | 440 |
| 5-Phenyl-1,3,4-thiadiazole-2-amine | Resorcinol | DMSO | 410 |
| Data derived from studies on azo dyes synthesized from a related 5-phenyl-1,3,4-thiadiazole-2-amine scaffold. researchgate.net |
Azo dyes derived from heterocyclic amines, including phenylthiazole amines, have been successfully applied as disperse dyes for synthetic fibers like polyester (B1180765) and nylon. cbijournal.commdpi.com The performance of a dye is evaluated by its ability to penetrate and fix onto the fabric (exhaustion and fixation) and its resistance to various environmental factors, known as fastness properties.
Research on bisazo disperse dyes based on a 2-amino-4-(4'-chlorophenyl)-1,3-thiazole structure showed they exhibited moderate to good light and washing fastness on polyester fabrics. cbijournal.com The rubbing fastness was rated as very good to excellent. cbijournal.com Similarly, other studies on thiazole-based azo dyes report good to excellent fastness properties, which are crucial for commercial viability in the textile industry. ekb.egekb.egresearchgate.net The good fastness is often attributed to the dye's molecular size, its ability to form strong interactions with the fiber, and the stability of the chromophore itself. mdpi.com
Table 3: Fastness Properties of Bisazo Dyes Derived from a 2-Amino-4-phenylthiazole Scaffold on Polyester Fabric
| Dye ID | Light Fastness (Rating 1-8) | Washing Fastness (Rating 1-5) | Rubbing Fastness (Dry) (Rating 1-5) | Rubbing Fastness (Wet) (Rating 1-5) |
| D1 | 4 | 4 | 4-5 | 4 |
| D2 | 4-5 | 4 | 5 | 4-5 |
| D3 | 4 | 4-5 | 4-5 | 4 |
| D4 | 4-5 | 4 | 5 | 4-5 |
| D5 | 4 | 4 | 4-5 | 4 |
| D6 | 4-5 | 4-5 | 5 | 4-5 |
| Fastness ratings are based on standard gray scale assessments, where 5 is excellent and 1 is poor. Data derived from studies on dyes based on 2-amino-4-(4'-chlorophenyl)-1,3-thiazole. cbijournal.com |
Bioconjugation Strategies
Bioconjugation involves the covalent linking of a molecule to a biomolecule such as a protein or nucleic acid. The primary amine group on this compound represents a chemically active site that could potentially be used for such strategies. This amine can act as a nucleophile and can be targeted for reactions with various electrophilic functional groups to form stable covalent bonds.
For example, the amine could react with activated carboxylic acids or acyl chlorides to form amide bonds, or with isothiocyanates to form thiourea (B124793) linkages. These reactions are fundamental in medicinal chemistry for attaching scaffolds to larger biological entities or linkers. While the aminothiazole scaffold is a common feature in biologically active compounds, specific, detailed research outlining bioconjugation strategies employing this compound as the conjugating agent is not widely reported. mdpi.comnih.gov However, the inherent reactivity of its amine group makes it a plausible candidate for use in developing probes, labeled biomolecules, or targeted drug delivery systems, pending further investigation.
Utilization as Chemical Probes in Biological Systems
The thiazole core, particularly when functionalized, exhibits photophysical properties that are highly advantageous for the development of chemical probes for biological imaging and sensing. Derivatives of the thiazole family have been successfully synthesized to serve as fluorescent probes, leveraging their ability to emit light upon excitation.
Research into thiazole-containing compounds has demonstrated their potential as sensors for metal ions. For instance, certain 5-N-arylaminothiazoles, upon forming complexes with zinc, show significantly enhanced emission properties in solution and also become noticeably emissive in a solid state. nih.gov This fluorescence enhancement upon binding with a specific analyte, such as Zn²⁺, makes these compounds excellent candidates for developing selective sensors for biological systems where zinc ions play crucial physiological and pathological roles. nih.gov
Furthermore, the development of novel chromophores based on heterocyclic analogues of natural amino acids, such as tryptophan, has led to the synthesis of thiazoloindole α-amino acids. nih.gov These unnatural amino acids display improved fluorescent properties, including red-shifted absorption and emission spectra, high quantum yields, and bright charge-transfer-based fluorescence. nih.gov Significantly, some of these thiazole-based amino acids are capable of two-photon absorption when excited with near-infrared light, a property that is highly desirable for bioimaging applications as it minimizes photodamage to biological tissues. nih.gov
Linkage to Biomolecules for Research Tools
The functional groups on the this compound structure, namely the amine group, provide a reactive handle for covalent attachment to various biomolecules. This capability allows for the development of sophisticated research tools for studying biological processes.
A key strategy in chemical biology involves labeling peptides and proteins with extrinsic chromophores to study their structure, function, and localization. nih.gov Thiazole-based fluorescent amino acids, for example, can be readily converted into their fluorenylmethyloxycarbonyl (Fmoc) derivatives. nih.gov This protected form is suitable for direct use in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of the fluorescent thiazole probe into a peptide sequence. nih.gov This process creates custom-designed peptides and proteins with built-in fluorescent reporters, facilitating studies on protein conformational changes, peptide-membrane interactions, and bioimaging. nih.gov
The general principle of bioconjugation can be applied to link thiazolamine derivatives to other biomolecules like nucleic acids, lipids, or carbohydrates, thereby creating a wide array of research tools tailored for specific biological investigations.
Coordination Chemistry and Metal Complexation
The field of coordination chemistry has seen significant interest in thiazole-containing compounds due to their versatile ability to form stable complexes with a wide range of metal ions. researchgate.net This interaction is governed by the electronic properties of the heteroatoms within the thiazole ring.
Ligand Properties and Chelation with Metallic Ions
Thiazole derivatives are recognized as effective coordinating ligands. ginekologiaipoloznictwo.com The thiazole ring contains both a sulfur atom, which is considered a soft base, and a nitrogen atom, which is a hard base. nih.gov This dual nature allows thiazoles to coordinate effectively with a variety of soft, hard, and borderline metal ions, making them versatile ligands in coordination chemistry. nih.govresearchgate.net
The amino group at the 4-position and the nitrogen atom in the 1,2-thiazole ring of this compound can act as donor sites, enabling the molecule to function as a chelating ligand. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of a stable ring structure. The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion. For example, aminothiazole Schiff base ligands have been shown to act as neutral bidentate ligands, coordinating with metal ions through azomethine nitrogen and phenolic oxygen. nih.govacs.org
Investigation of Metal-Thiazolamine Complexes
A variety of metal complexes involving thiazole-containing ligands have been synthesized and characterized. These studies reveal diverse structural and electronic properties depending on the metal ion and the specific substitutions on the thiazole ligand.
Transition metal complexes of ligands based on aminothiazole derivatives have been prepared with metals such as cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov Spectroscopic and magnetic studies of these complexes often suggest an octahedral geometry, with the ligand coordinating to the metal center in a 2:1 ligand-to-metal ratio. nih.govnih.gov For example, zinc-thiazole complexes have been synthesized where the zinc atom is coordinated to two bidentate thiazole ligands, forming complexes with the general formula [Zn(L)₂X₂], where L is the thiazole ligand and X is a halide. nih.gov
The formation of these metal complexes can be confirmed through various analytical techniques. Infrared (IR) spectroscopy can show shifts in the vibrational frequencies of functional groups (like C=N) upon coordination to the metal ion. nih.gov Electronic spectra (UV-Vis) reveal changes in the π → π* and n → π* transitions of the ligand upon chelation. nih.gov
Table 1: Examples of Characterized Metal Complexes with Thiazole-Based Ligands
| Metal Ion | Ligand Type | Proposed Geometry | M:L Ratio | Reference |
|---|---|---|---|---|
| Zinc(II) | 5-N-Arylaminothiazole | Tetrahedral/Octahedral | 1:2 | nih.gov |
| Cobalt(II) | Aminothiazole Schiff Base | Octahedral | 1:2 | nih.gov |
| Nickel(II) | Aminothiazole Schiff Base | Octahedral | 1:2 | nih.gov |
| Copper(II) | Aminothiazole Schiff Base | Octahedral | 1:2 | nih.gov |
These investigations into metal-thiazolamine complexes are crucial for developing new materials with specific catalytic, magnetic, or electronic properties.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-Phenyl-1,2-thiazol-4-amine, and how can reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazide precursors with α-haloketones. For example, heating thiosemicarbazides with phenacyl bromide in ethanolic acid under reflux (80–90°C) yields thiazole derivatives. Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical: higher temperatures (>100°C) may lead to side reactions, while acidic conditions stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity. Reaction progress should be monitored by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Q. How can X-ray crystallography resolve tautomeric ambiguity in this compound derivatives?
- Methodological Answer : Tautomerism in thiazole-triazole hybrids (e.g., 3-phenyl vs. 5-phenyl isomers) can be resolved using single-crystal X-ray diffraction. SHELX software (SHELXL-2018/3) is recommended for refinement, with hydrogen atoms located via difference Fourier maps. For example, a study on 3-phenyl-1,2,4-triazol-5-amine revealed coexisting tautomers (I and II) due to non-equivalent substituents, confirmed by bond-length analysis (C–N: 1.337 Å vs. 1.372 Å) and dihedral angles (2.3° vs. 30.8° planar deviation). Crystallize from ethanol to obtain high-quality crystals .
Advanced Research Questions
Q. What computational methods optimize the electronic properties of this compound for drug design?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic properties. Use a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for thiazole derivatives) and Mulliken charges to identify nucleophilic sites (e.g., sulfur at −0.32 e). Include exact-exchange terms (25% Hartree-Fock) to reduce errors in thermochemical data (<2.4 kcal/mol deviation) .
Q. How does tautomerism impact the biological activity of this compound analogs?
- Methodological Answer : Tautomeric forms influence binding affinity via steric and electronic effects. For example, tautomer I (3-phenyl-1,2,4-triazol-5-amine) exhibits planar geometry, enhancing π-stacking with enzyme active sites (e.g., CYP450). In contrast, tautomer II (5-phenyl isomer) shows pyramidal amino groups, reducing delocalization. Validate tautomer ratios in solution via NMR (DMSO-d6, δ 7.8–8.2 ppm for NH2 protons) and correlate with IC50 values in enzyme assays .
Q. How can researchers reconcile contradictory data on antimicrobial activity across structurally similar thiazole derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 4-amine vs. 5-amine) or assay conditions. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines:
- MIC Determination : Use broth microdilution (96-well plates, 1–128 µg/mL concentrations).
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p<0.05).
Studies show 3-phenyl derivatives with electron-withdrawing groups (e.g., –F) enhance activity (MIC ~8 µg/mL vs. S. aureus) compared to –OCH3 analogs (MIC >32 µg/mL) .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of thiosemicarbazide to phenacyl bromide) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide, 5 mol%) to reduce dimerization. Monitor byproducts (e.g., disulfides) via HPLC (C18 column, 70:30 MeOH/H2O mobile phase, retention time ~6.2 min). Recrystallization from hot ethanol removes >95% impurities .
Analytical and Structural Questions
Q. Which spectroscopic techniques differentiate regioisomers in this compound derivatives?
- Methodological Answer :
- NMR : 13C NMR distinguishes C4 vs. C5 substitution (δ 152 ppm for C4-amine vs. δ 145 ppm for C5-amine).
- IR : N–H stretching (3350–3450 cm⁻¹) and C=S absorption (1250 cm⁻¹) confirm thiazole formation.
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 190.27) with MS/MS fragmentation (loss of NH2, m/z 173.22) validates structure .
Q. How can researchers validate hydrogen-bonding networks in this compound crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
